N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a hydrazide functional group, which is often associated with biological activity and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-[(naphthalen-1-YL)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-chlorobenzaldehyde and 2-[(naphthalen-1-YL)amino]acetohydrazide.
Solvent: Ethanol.
Conditions: Reflux for several hours.
Product Isolation: The product is typically isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its hydrazide moiety.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with biological targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the aromatic rings may facilitate binding through π-π interactions or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(phenyl)amino]acetohydrazide
- N’-[(E)-(2-Bromophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
- N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(pyridin-2-YL)amino]acetohydrazide
Uniqueness
N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both a chlorophenyl and a naphthyl group, which can enhance its biological activity and binding affinity compared to similar compounds. The combination of these functional groups may also result in distinct electronic properties, making it valuable for specific applications in materials science.
This detailed overview provides a comprehensive understanding of N’-[(E)-(2-Chlorophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H16ClN3O |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C19H16ClN3O/c20-17-10-4-2-7-15(17)12-22-23-19(24)13-21-18-11-5-8-14-6-1-3-9-16(14)18/h1-12,21H,13H2,(H,23,24)/b22-12+ |
InChI Key |
XQNGTXULILOCHE-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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